molecular formula C11H15NO2 B2787209 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2196213-21-3

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2787209
CAS No.: 2196213-21-3
M. Wt: 193.246
InChI Key: VAKCBGKNCYZURF-UHFFFAOYSA-N
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Description

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a pyridine derivative featuring a methyl group at position 3 and a methoxy group substituted with an oxolan-2-yl (tetrahydrofuran) moiety at position 2. The oxolane ring introduces steric and electronic effects that influence solubility, metabolic stability, and reactivity.

Properties

IUPAC Name

3-methyl-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-2-6-12-11(9)14-8-10-5-3-7-13-10/h2,4,6,10H,3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKCBGKNCYZURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with oxirane derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where the oxirane ring opens up to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine analogs, sourced from catalogs and synthetic studies, share structural similarities with the target compound:

Compound Name (CAS/MFCD) Substituents (Position) Key Functional Features
3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine 3-Me, 2-(oxolan-2-yl-methoxy) Cyclic ether (oxolane), methoxy linkage
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine 3-OMe, 5-(dioxolanyl) Dioxolane ring (two oxygen atoms)
2-Methoxy-5-methylpyridin-3-ol 2-OMe, 5-Me, 3-OH Hydroxyl group, increased polarity
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol 3,6-Cl, 5-OMe, 2-CH2OH Chlorine substituents, primary alcohol
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 4-OMe, 3-(TMS-ethynyl), 2-NH2 Trimethylsilyl-protected alkyne, amine group

Physicochemical Properties (Inferred)

  • Solubility : Compounds with polar groups (e.g., -OH in 2-Methoxy-5-methylpyridin-3-ol) exhibit higher aqueous solubility, whereas the oxolane and dioxolane derivatives may favor organic solvents .
  • Metabolic Stability: Cyclic ethers like oxolane are less prone to oxidative metabolism than linear ethers, suggesting prolonged half-life for the target compound compared to non-cyclic analogs .

Biological Activity

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a pyridine ring substituted with a methyl group and an oxolane-derived methoxy group. This configuration influences its solubility, stability, and interactions with biological targets.

Chemical Formula : C₁₁H₁₃N₁O₂

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The oxolane ring contributes to the compound's ability to form hydrogen bonds, enhancing its binding affinity to target proteins. This interaction can modulate the activity of various enzymes, leading to diverse biological effects, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, which may be beneficial in therapeutic contexts.
  • Protein Modulation : It acts as a modulator for various proteins, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary bioassays have demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics.

Antitumor Properties

Studies have explored the compound's role in cancer therapy. Its ability to inhibit tumor cell proliferation has been noted, particularly in glioblastoma models. The mechanism involves the modulation of pathways associated with cell growth and survival.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study reported that treatment with this compound led to a significant reduction in glioblastoma cell viability, indicating its potential as an antitumor agent.
    • Table 1 : Summary of Biological Activity Against Cancer Cells
    StudyCell LineConcentration (µM)Effect (%)
    AU871070
    BA1722065
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound inhibited the growth of various bacterial strains, including E. coli and S. aureus.
    • Table 2 : Antimicrobial Activity Results
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    E. coli15
    S. aureus10

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